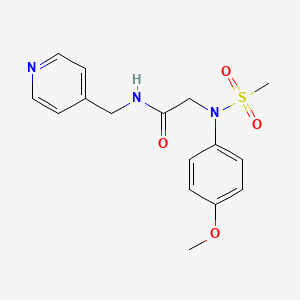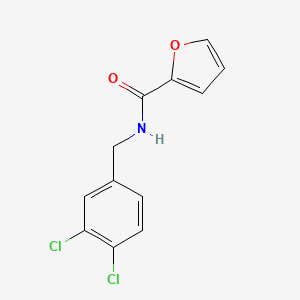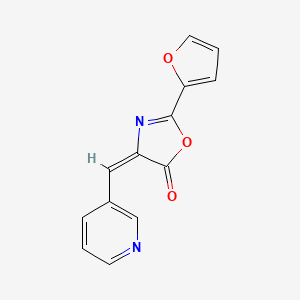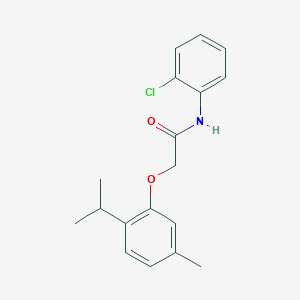![molecular formula C18H18ClFN2O3S B5797795 1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CFM-2, and it is a highly potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. The inhibition of TRPV1 has been proposed as a potential therapeutic approach for the treatment of chronic pain and other related conditions.
Wirkmechanismus
CFM-2 exerts its pharmacological effects by inhibiting the TRPV1 ion channel, which is involved in the transmission of pain signals. TRPV1 is activated by various stimuli, including heat, capsaicin, and pro-inflammatory mediators. The inhibition of TRPV1 by CFM-2 results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the reduction of neuropeptide release, and the suppression of pro-inflammatory cytokine production. These effects contribute to the analgesic and anti-inflammatory properties of CFM-2.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which allows for precise targeting of the ion channel. However, CFM-2 has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on CFM-2, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in other conditions, such as cancer and neurodegenerative diseases. Additionally, the identification of new targets for CFM-2 and the development of novel analogs with improved pharmacological properties are areas of active research.
In conclusion, CFM-2 is a promising compound with potential therapeutic applications in pain management and inflammation-related conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on CFM-2 will further elucidate its therapeutic potential and contribute to the development of novel treatments for pain and inflammation-related conditions.
Synthesemethoden
The synthesis of CFM-2 involves several steps, starting with the reaction of 4-chloro-2-fluorobenzoyl chloride with piperazine to form 1-(4-chloro-2-fluorobenzoyl)piperazine. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base to form the final product, 1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. The synthesis method has been optimized to obtain high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated the efficacy of CFM-2 in reducing pain perception in animal models of acute and chronic pain. CFM-2 has also been shown to have anti-inflammatory effects, which further supports its potential as a therapeutic agent for pain and inflammation-related conditions.
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-13-2-5-15(6-3-13)26(24,25)22-10-8-21(9-11-22)18(23)16-7-4-14(19)12-17(16)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBSHNYNDSQIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)



![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)
